(3-Cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanol
Description
Properties
IUPAC Name |
(3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-4-6-3-7(8-10-6)5-1-2-5/h5-6,9H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJKIFNBZDBSHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . This method is efficient and yields the desired oxazole derivative.
Industrial Production Methods
Industrial production of (3-Cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, (3-Cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanol serves as a versatile building block for the development of more complex molecules. Its unique structure allows for various functional group modifications that can lead to the synthesis of novel compounds with tailored properties.
Biological Activities
Research has indicated potential biological activities for this compound:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of oxazoles exhibit antimicrobial activity. Investigations are ongoing to determine the efficacy of (3-Cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanol against various microbial strains.
- Anticancer Activity : The compound's interaction with specific molecular targets may lead to anticancer effects. Studies are focused on understanding its mechanism of action at the cellular level .
Medicinal Chemistry
The unique chemical structure of (3-Cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanol positions it as a candidate for drug development:
- Therapeutic Applications : Its potential to modulate enzyme activity makes it a subject of interest for developing new therapeutic agents targeting various diseases.
Industrial Applications
In addition to its research applications, (3-Cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanol is being explored for use in:
- Material Science : The compound may contribute to the development of new materials with specific properties suitable for industrial applications.
- Chemical Processes : Its reactivity can be harnessed in chemical manufacturing processes to create specialized products.
Mechanism of Action
The mechanism of action of (3-Cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity. Detailed studies on the exact molecular pathways are ongoing and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- (3-Cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride
- 3-Cyclopropyl-4,5-dihydro-1,2-oxazol-5-one
- (3-Cyclopropyl-1,2-oxazol-5-yl)methanol
Uniqueness
(3-Cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity compared to other oxazole derivatives.
Biological Activity
(3-Cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanol is a compound of interest due to its potential biological activities. This article delves into the compound's biological properties, focusing on its antibacterial and antifungal activities, as well as its mechanism of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of (3-Cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanol can be represented as follows:
This compound features a cyclopropyl group attached to an oxazole ring, which is known for imparting various biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of (3-Cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanol against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 25 |
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 20 |
| Pseudomonas aeruginosa | 30 |
These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Antifungal Activity
In addition to its antibacterial properties, (3-Cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanol has shown promising antifungal activity. The following table summarizes its antifungal effects:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 40 |
| Aspergillus niger | 50 |
The compound's efficacy against these fungal strains indicates its potential as a therapeutic agent in treating fungal infections .
The mechanism by which (3-Cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanol exerts its biological effects involves interference with bacterial cell wall synthesis and disruption of fungal cell membranes. Studies suggest that the oxazole moiety plays a crucial role in binding to specific bacterial enzymes, inhibiting their function and leading to cell death .
Structure-Activity Relationship (SAR)
Understanding the SAR of (3-Cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanol can provide insights into optimizing its biological activity. Variations in substituents on the oxazole ring have been shown to influence potency. For instance:
- Substituent Variations : Adding halogen groups at specific positions enhances antibacterial activity.
- Cyclopropyl Modifications : Alterations in the cyclopropyl structure can affect the compound's lipophilicity and membrane permeability.
These findings underscore the importance of chemical modifications in enhancing the therapeutic potential of this compound .
Case Studies
A recent case study investigated the efficacy of (3-Cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanol in combination with conventional antibiotics. The study found that when used in synergy with amoxicillin, the antibacterial effect was significantly enhanced against resistant strains of E. coli, suggesting that this compound could be a valuable adjunct in antibiotic therapy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of cyclopropyl nitrile derivatives with hydroxylamine, followed by reduction or functionalization. For example, 4,5-dihydroisoxazole intermediates (common in related structures) are formed under controlled pH (5–7) and temperature (60–80°C) to stabilize the oxazole ring . Purification often involves column chromatography with polar/non-polar solvent gradients (e.g., ethyl acetate/hexane) to isolate the methanol-substituted derivative. Yield optimization requires careful monitoring of stoichiometry and exclusion of moisture to prevent hydrolysis .
Q. How is the dihydroisoxazole ring conformation characterized, and what analytical techniques are essential for structural validation?
- Methodological Answer : The puckering of the 4,5-dihydroisoxazole ring is quantified using Cremer-Pople parameters (e.g., puckering amplitude ) derived from X-ray crystallography or DFT calculations . NMR spectroscopy (¹H/¹³C) is critical for confirming substituent positions: the cyclopropyl group shows characteristic upfield shifts (δ 0.5–1.5 ppm for CH₂), while the oxazole ring protons resonate at δ 4.5–5.5 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight (C₇H₁₁NO₂, 141.17 g/mol) .
Q. What are the solubility and stability profiles of this compound in common solvents, and how do they impact experimental design?
- Methodological Answer : The compound exhibits moderate polarity due to the hydroxymethyl group, making it soluble in methanol, ethanol, and DMSO but poorly soluble in non-polar solvents (e.g., hexane). Stability tests under varying pH (3–9) and temperature (4–40°C) show decomposition above 60°C or in strongly acidic/basic conditions. For biological assays, stock solutions in anhydrous DMSO are recommended to avoid hydrolysis .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported ring puckering parameters for dihydroisoxazole derivatives?
- Methodological Answer : Discrepancies in puckering amplitudes (e.g., values from XRD vs. DFT) arise from crystal packing effects or basis set limitations. Hybrid methods (e.g., B3LYP/6-311+G(d,p) with Grimme’s D3 dispersion correction) improve agreement with experimental data . Molecular dynamics simulations (100 ns, explicit solvent) further assess conformational flexibility, identifying dominant puckering modes under physiological conditions .
Q. What strategies optimize enantioselective synthesis of this compound, given its potential as a chiral building block?
- Methodological Answer : Asymmetric catalysis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes) can induce stereocontrol during cyclocondensation. Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol eluent) . Recent advances in organocatalytic [3+2] cycloadditions show promise for eco-friendly routes with >90% ee .
Q. How does the compound interact with biological targets, and what assays validate its mechanism of action?
- Methodological Answer : Isoxazoline derivatives often target neurotransmitter pathways (e.g., MAO inhibition) or inflammatory mediators. For neuropharmacological studies, in vitro MAO-A/MAO-B inhibition assays (using kynuramine as substrate) and in vivo forced swim tests (FST) in rodents are standard . Dose-response curves (IC₅₀) and molecular docking (PDB: 0YL) identify key interactions, such as hydrogen bonding between the hydroxymethyl group and enzyme active sites .
Q. What are the challenges in scaling up synthesis while maintaining purity, and how are impurities characterized?
- Methodological Answer : Common impurities include unreacted nitrile precursors or ring-opened byproducts. LC-MS and GC-MS with charged aerosol detection (CAD) quantify impurities at <0.1% levels . Process optimization involves continuous-flow reactors for precise temperature control and in-line purification (e.g., scavenger resins to trap excess reagents) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : Discrepancies arise from solvent polarity and leaving group effects. For example, the hydroxymethyl group undergoes SN₂ reactions in polar aprotic solvents (e.g., DMF) but forms stable ethers in non-polar media. Kinetic studies (NMR monitoring) and Hammett plots (σ⁺ values) clarify substituent effects on reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
